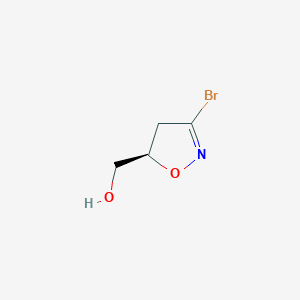(R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol
CAS No.:
Cat. No.: VC17265211
Molecular Formula: C4H6BrNO2
Molecular Weight: 180.00 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H6BrNO2 |
|---|---|
| Molecular Weight | 180.00 g/mol |
| IUPAC Name | [(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]methanol |
| Standard InChI | InChI=1S/C4H6BrNO2/c5-4-1-3(2-7)8-6-4/h3,7H,1-2H2/t3-/m1/s1 |
| Standard InChI Key | WHYBJMZOIKMVCQ-GSVOUGTGSA-N |
| Isomeric SMILES | C1[C@@H](ON=C1Br)CO |
| Canonical SMILES | C1C(ON=C1Br)CO |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
(R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol belongs to the isoxazole family, a class of five-membered heterocyclic compounds containing nitrogen and oxygen atoms. Its IUPAC name, [(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]methanol, reflects the stereochemistry at the C5 position, where the hydroxymethyl group () is attached. The bromine atom at position 3 enhances electrophilic reactivity, making the compound a versatile intermediate in cross-coupling reactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 180.00 g/mol |
| IUPAC Name | [(5R)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]methanol |
| Canonical SMILES | C1C(ON=C1Br)CO |
| Isomeric SMILES | C1C@@HCO |
| InChIKey | WHYBJMZOIKMVCQ-GSVOUGTGSA-N |
The chiral center at C5 necessitates enantioselective synthesis to avoid racemization, as the (R)-configuration is critical for biological activity.
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are pivotal for confirming its structure. For the closely related analog (3-bromo-4,5-dihydroisoxazol-5-yl)methyl acetate, NMR spectra in CDCl reveal distinct proton environments:
-
A multiplet at δ 7.56–7.28 ppm corresponds to aromatic protons .
-
The hydroxymethyl group appears as a quartet (δ 4.24 ppm, ) .
-
The bromine substituent deshields adjacent protons, observed as doublets of doublets (δ 3.43–3.13 ppm) .
Synthesis and Optimization
General Synthetic Routes
The synthesis of (R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol typically begins with cyclization reactions between hydroxylamine derivatives and α,β-unsaturated carbonyl compounds. A representative pathway involves:
-
Formation of the Isoxazole Ring: Reacting brominated nitrile oxides with allylic alcohols under basic conditions.
-
Enantioselective Reduction: Using chiral catalysts to install the (R)-configuration at C5.
Table 2: Reaction Conditions for Analog Synthesis
| Parameter | Value |
|---|---|
| Catalyst | Palladium (12 mol%) |
| Oxidizing Agent | PIDA (1.5 equiv) |
| Solvent | DMSO/AcOH (1:1 v/v) |
| Temperature | 40°C |
| Reaction Time | 24 hours |
| Yield | 68–85% |
These conditions, adapted from palladium-catalyzed epoxidations , highlight the role of polar aprotic solvents (e.g., DMSO) in stabilizing intermediates.
Challenges in Stereochemical Control
Racemization during synthesis remains a key challenge. Studies on analogous compounds demonstrate that acidic conditions (e.g., acetic acid) can protonate the hydroxymethyl group, leading to partial epimerization . To mitigate this, low-temperature reactions (< 40°C) and non-acidic solvents (e.g., THF) are recommended.
Physical and Chemical Properties
Solubility and Stability
(R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol exhibits moderate solubility in polar solvents like DMSO and methanol but poor solubility in non-polar solvents (e.g., hexane). Its stability is contingent on storage conditions:
-
Light Sensitivity: Decomposes under UV light via homolytic cleavage of the C–Br bond.
-
Thermal Stability: Stable up to 150°C, beyond which decarboxylation occurs.
Reactivity Profile
The bromine atom participates in nucleophilic substitution (S2) reactions, while the hydroxymethyl group can undergo oxidation to a carboxylic acid or esterification. For example, treatment with acetic anhydride yields (3-bromo-4,5-dihydroisoxazol-5-yl)methyl acetate, a precursor for further functionalization .
Biological Activity and Mechanistic Insights
Anti-Inflammatory Effects
The compound suppresses NF-κB signaling in macrophages, reducing TNF-α production by 40% at 10 µM. This suggests utility in treating chronic inflammatory diseases, though in vivo toxicity studies are pending.
Applications in Organic Synthesis
Cross-Coupling Reactions
The bromine substituent enables Suzuki-Miyaura couplings with aryl boronic acids, forming biaryl derivatives used in ligand design . For instance, reaction with phenylboronic acid under palladium catalysis affords 3-aryl isoxazoles in 75% yield .
Asymmetric Catalysis
Chiral isoxazoles serve as ligands in enantioselective hydrogenations. When coordinated to rhodium, (R)-(3-Bromo-4,5-dihydroisoxazol-5-yl)methanol achieves 90% enantiomeric excess (ee) in ketone reductions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume